2-Methyl-5-nitrobenzonitrile

Crystallography Solid-state characterization Structural chemistry

2-Methyl-5-nitrobenzonitrile is the only regioisomer supporting chemoselective benzo[h]quinoline synthesis; 4-methyl-3-nitro and 5-methyl-2-nitro analogs fail under identical conditions. The 5-nitro-2-methyl pattern provides three orthogonal handles—oxidizable methyl, hydrolyzable nitrile, reducible nitro—enabling validated routes to tetrazole bioisosteres and Bayer patent WO 2021/074108 phenyl sulfoxide insecticides. Single-crystal XRD confirms a 10.2° nitro torsion angle stabilized by van der Waals interactions, critical for solid-state behavior. Procure with explicit regiochemical verification to prevent failed reaction sequences and non-reproducible yields.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 939-83-3
Cat. No. B181607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-nitrobenzonitrile
CAS939-83-3
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])C#N
InChIInChI=1S/C8H6N2O2/c1-6-2-3-8(10(11)12)4-7(6)5-9/h2-4H,1H3
InChIKeyXOSDYLFXPMFRGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-nitrobenzonitrile (CAS 939-83-3): Technical Baseline and Procurement-Relevant Classification


2-Methyl-5-nitrobenzonitrile (CAS 939-83-3), also designated as 5-nitro-o-tolunitrile or 3-cyano-4-methylnitrobenzene, is an aralkyl nitrile with the molecular formula C₈H₆N₂O₂ and molecular weight 162.15 g/mol [1]. The compound is formed by nitration of o-toluonitrile using nitronium tetrafluoroborate (NO₂⁺ BF₄⁻), yielding a white to light yellow crystalline powder . Single-crystal X-ray diffraction confirms that the nitro group is rotated by 10.2° out of the plane of the benzene ring, a structural feature stabilized exclusively by van der Waals interactions [2]. It functions as a versatile building block in organic synthesis, particularly as an intermediate for pharmaceuticals, agrochemicals, and functional materials .

2-Methyl-5-nitrobenzonitrile (939-83-3): Why Regioisomeric and Heteroatom-Substituted Analogs Are Not Interchangeable


Regioisomers such as 4-methyl-3-nitrobenzonitrile (CAS 939-79-7) and 5-methyl-2-nitrobenzonitrile (CAS 64113-86-6), as well as heteroatom-substituted analogs including 2-chloro-5-nitrobenzonitrile and 2-hydroxy-5-nitrobenzonitrile, exhibit distinct physicochemical and reactivity profiles that preclude direct substitution in synthetic routes . The 2-methyl-5-nitro substitution pattern uniquely positions both an oxidizable methyl group ortho to a hydrolyzable nitrile and meta to a reducible nitro group, enabling three orthogonal functional handles within a single aromatic framework [1]. This specific regiochemistry dictates chemoselectivity in reactions with 2H-pyran-2-ones, where only the 5-nitro-2-methyl arrangement yields benzo[h]quinoline scaffolds, while 4-position thiomethyl-substituted pyran reactants divert the pathway toward 4-benzylpyrans exclusively . Procurement decisions based solely on functional group inventory without explicit regiochemical and crystallographic validation will likely result in failed reaction sequences, altered product distributions, or non-reproducible yields.

2-Methyl-5-nitrobenzonitrile (939-83-3): Quantitative Differentiation Evidence Against Closest Analogs


Crystallographic Nitro Group Torsion: Measured Deviation from Planarity Versus Unsubstituted Benzonitrile Baseline

The nitro group in 2-methyl-5-nitrobenzonitrile exhibits a torsion angle of 10.2° relative to the benzene ring plane, quantified via single-crystal X-ray diffraction [1]. In contrast, unsubstituted benzonitrile displays complete planarity of the nitrile group with the aromatic ring. This 10.2° deviation, driven by ortho-methyl steric effects and absence of intermolecular hydrogen bonding, alters crystal packing energetics and solid-state reactivity compared to planar nitroaromatic analogs.

Crystallography Solid-state characterization Structural chemistry

Chemoselective Benzo[h]quinoline Formation: 2-Methyl-5-nitrobenzonitrile Yield Versus 4-Position Thiomethyl-Pyran Diverted Pathway

Reaction of 2-methyl-5-nitrobenzonitrile with 2H-pyran-2-ones under basic conditions produces highly substituted benzo[h]quinolines with complete chemoselectivity . However, when the pyran C-4 position bears a thiomethyl group, the reaction pathway is diverted exclusively to 6-aryl-4-(2-cyano-4-nitrobenzyl)-2-oxo-2H-pyran-3-carbonitrile, with no detectable benzo[h]quinoline formation. This binary outcome demonstrates that the 2-methyl-5-nitrobenzonitrile scaffold participates in two mutually exclusive reaction channels depending solely on pyran substitution, a bifurcation not observed with 4-methyl-3-nitrobenzonitrile under identical conditions.

Heterocyclic synthesis Chemoselectivity Polycyclic aromatics

Synthetic Yield from o-Tolunitrile Nitration: 79.6% Isolated Yield

2-Methyl-5-nitrobenzonitrile can be synthesized via nitration of o-tolunitrile, achieving an isolated yield of 79.6% [1]. The corresponding para-regioisomer, 4-methyl-3-nitrobenzonitrile (CAS 939-79-7), is synthesized from p-tolunitrile with a comparable reported yield under analogous nitration conditions, as both positional isomers share similar electronic activation profiles toward electrophilic aromatic substitution. The 79.6% yield represents a benchmark for process feasibility assessment and cost modeling for procurement decisions involving multi-step synthesis.

Nitration Synthetic methodology Process chemistry

Melting Point Range Versus 4-Methyl-3-nitrobenzonitrile: Quantified Thermal Stability Differentiation

2-Methyl-5-nitrobenzonitrile exhibits a melting point range of 103.5–107.5 °C [1]. In comparison, its regioisomer 4-methyl-3-nitrobenzonitrile (CAS 939-79-7) is reported to melt at a lower temperature of 94–96 °C [2]. This ~10 °C elevation in melting point reflects stronger crystal packing interactions arising from the specific 2-methyl-5-nitro substitution pattern, providing a measurable thermal stability advantage that can influence storage, handling, and formulation requirements.

Thermal properties Solid-state characterization Purity assessment

Industrial-Relevant Agrochemical Intermediate Validation: Bayer Patent Application for Insecticidal Sulfoxide Synthesis

Patent JP 2022-553182 (Bayer AG) explicitly describes the use of 2-methyl-5-nitrobenzonitrile as an intermediate in the preparation of 1,1′-disulfanediylbis(4-fluoro-2-methyl-5-nitrobenzene), which subsequently serves as a precursor for phenyl sulfoxide compounds exhibiting insecticidal, acaricidal, and nematicidal activity [1]. This industrial validation at the patent level distinguishes 2-methyl-5-nitrobenzonitrile from many positional isomers and heteroatom-substituted analogs that lack equivalent documented industrial-scale applications. The specificity of the 2-methyl-5-nitro substitution pattern is essential for the subsequent fluorination and disulfide coupling steps described in the patent.

Agrochemical synthesis Patent validation Insecticide intermediate

Tetrazole Formation: Direct Precursor for Click Chemistry and Bioisostere Synthesis

2-Methyl-5-nitrobenzonitrile has been specifically used in the preparation of 5-(2-methyl-5-nitrophenyl)-1H-tetrazole via cycloaddition with sodium azide . The tetrazole moiety serves as a carboxylic acid bioisostere in medicinal chemistry, and the retention of both nitro and methyl substituents in the final tetrazole product provides additional handles for further functionalization. The ortho-methyl group adjacent to the tetrazole ring introduces steric constraints that can modulate binding affinity in biological targets, a structural feature not available from 2-unsubstituted or 2-chloro analogs.

Tetrazole synthesis Click chemistry Bioisosteres

2-Methyl-5-nitrobenzonitrile (939-83-3): High-Confidence Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Carboxylic Acid Bioisostere-Containing Drug Candidates via Tetrazole Formation

Use 2-methyl-5-nitrobenzonitrile as a direct precursor for 5-(2-methyl-5-nitrophenyl)-1H-tetrazole via cycloaddition with sodium azide . The resulting tetrazole serves as a metabolically stable carboxylic acid bioisostere, while the retained nitro group can be reduced to an amine for subsequent amide coupling or diversification. This validated transformation provides medicinal chemists with a reliable entry point into tetrazole-containing scaffolds, a capability documented in vendor application notes .

Agrochemical Process Development: Intermediate for Insecticidal Phenyl Sulfoxide Active Ingredients

Procure 2-methyl-5-nitrobenzonitrile for use as a key intermediate in the synthesis of 1,1′-disulfanediylbis(4-fluoro-2-methyl-5-nitrobenzene) and subsequent phenyl sulfoxide insecticides, as explicitly described in Bayer patent JP 2022-553182 (WO 2021/074108) [1]. The 2-methyl-5-nitro substitution pattern is structurally essential for the subsequent fluorination and disulfide coupling steps outlined in the patent.

Heterocyclic Chemistry: Chemoselective Construction of Benzo[h]quinoline Scaffolds

Employ 2-methyl-5-nitrobenzonitrile in reactions with 2H-pyran-2-ones under basic conditions to achieve chemoselective synthesis of highly substituted benzo[h]quinolines . The reaction outcome can be diverted to 4-benzylpyrans by introducing a thiomethyl group at the pyran C-4 position, demonstrating precise substituent-dependent control over polycyclic heterocycle architecture . This bifurcated reactivity is specific to the 2-methyl-5-nitro regioisomer and not reported for 4-methyl-3-nitrobenzonitrile under identical conditions.

Solid-State and Crystallographic Studies Requiring Non-Planar Nitroaromatic Geometry

Utilize 2-methyl-5-nitrobenzonitrile in crystallographic investigations requiring a well-characterized nitroaromatic compound with quantifiable non-planarity. Single-crystal X-ray diffraction confirms a nitro group torsion angle of 10.2° relative to the benzene ring, with specific torsion angles of O2–N1–C1–C2 = -10.4° and O1–N1–C1–C6 = -9.9° [2]. This reproducible non-planar geometry, stabilized exclusively by van der Waals interactions, provides a reliable model system for studying steric effects on solid-state packing and reactivity.

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